

# 3-Phenoxyaniline CAS number and physical properties

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## Compound of Interest

Compound Name: 3-Phenoxyaniline

Cat. No.: B129670

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## An In-depth Technical Guide to 3-Phenoxyaniline

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of **3-Phenoxyaniline**, covering its fundamental chemical properties, synthesis protocols, and its role in therapeutic research.

## Core Chemical Identity

CAS Number: 3586-12-7[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

IUPAC Name: **3-phenoxyaniline**[\[4\]](#)[\[6\]](#)

Synonyms: m-Phenoxyaniline, 3-Aminophenyl phenyl ether[\[1\]](#)[\[2\]](#)

## Physical and Chemical Properties

The physical and chemical characteristics of **3-Phenoxyaniline** are summarized in the table below, providing essential data for laboratory and research applications.

Property	Value	Citations
Molecular Formula	C <sub>12</sub> H <sub>11</sub> NO	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	185.22 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	White to cream or pale yellow to pale brown solid, which can be in the form of crystals, powder, crystalline powder, or a fused solid.	<a href="#">[2]</a> <a href="#">[5]</a>
Melting Point	32.0-44 °C	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Boiling Point	329-330 °C	<a href="#">[2]</a>
Solubility	Slightly soluble in water.	<a href="#">[7]</a>
Flash Point	113 °C (235.4 °F) - closed cup	<a href="#">[2]</a>

## Experimental Protocols

The synthesis of **3-Phenoxyaniline** can be achieved through various methods. A common laboratory-scale synthesis involves the Ullmann condensation reaction.

### Synthesis of 3-Phenoxyaniline from 3-Bromoaniline and Phenol

This protocol details a copper-catalyzed Ullmann condensation for the synthesis of **3-Phenoxyaniline**.

Materials:

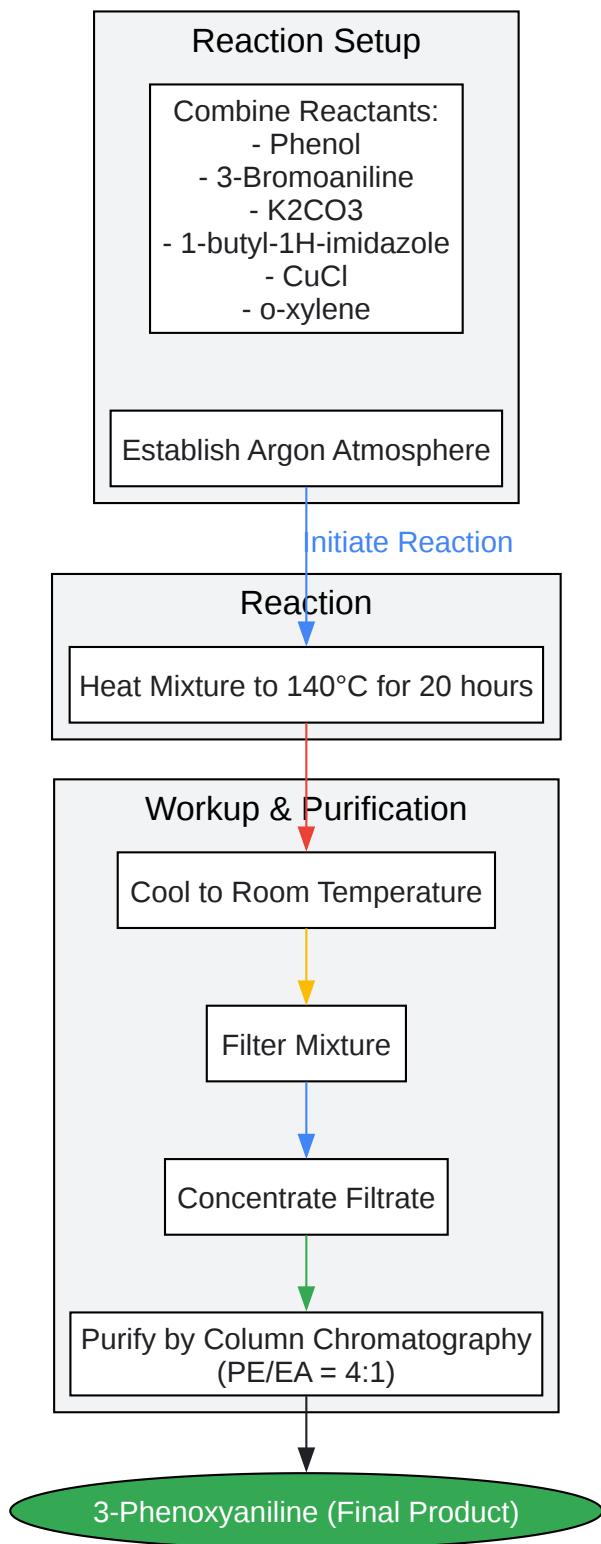
- Phenol (12 mmol)
- 3-Bromoaniline (10 mmol)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) (20 mmol)
- 1-butyl-1H-imidazole (5 mmol)

- Copper(I) Chloride (CuCl) (4.5 mmol)
- o-xylene (10 mL)
- Argon (Ar) atmosphere
- Petroleum Ether (PE)
- Ethyl Acetate (EA)

**Procedure:**

- Under an Argon atmosphere, add Phenol (12 mmol), 3-bromoaniline (10 mmol),  $K_2CO_3$  (20 mmol), 1-butyl-1H-imidazole (5 mmol), and CuCl (4.5 mmol) to o-xylene (10 mL) in a reaction vessel.[3]
- Heat the mixture to 140 °C for 20 hours.[3]
- After the reaction is complete, allow the mixture to cool to room temperature.[3]
- Filter the mixture to remove solid residues.[3]
- Concentrate the filtrate under reduced pressure.[3]
- Purify the resulting crude product by column chromatography using a solvent system of Petroleum Ether/Ethyl Acetate (4:1, v/v) to yield **3-Phenoxyaniline**.[3]

## Workflow for the Synthesis of 3-Phenoxyaniline

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Caption: A generalized workflow for the synthesis of **3-phenoxyaniline**.

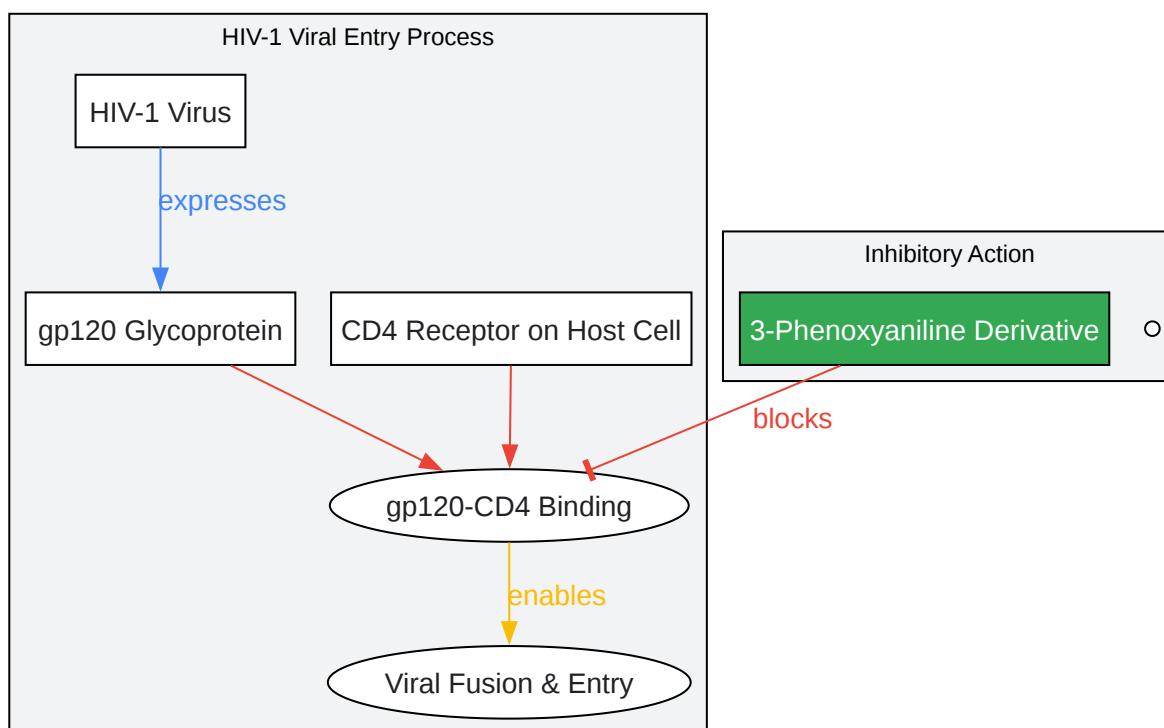
# Applications in Drug Development

**3-Phenoxyaniline** serves as a crucial building block in medicinal chemistry, particularly in the development of novel therapeutic agents.

## HIV-1 Entry Inhibition

Derivatives of **3-Phenoxyaniline** have been investigated as potential inhibitors of the interaction between the HIV-1 envelope glycoprotein gp120 and the host cell receptor CD4.<sup>[7]</sup> [8] This interaction is a critical step in the viral entry process, making it an attractive target for antiretroviral therapy.

Mechanism of Action for 3-Phenoxyaniline Derivatives as HIV Inhibitors



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Caption: Logical relationship of **3-Phenoxyaniline** derivatives in HIV-1 entry inhibition.

## Anticancer Research

Furthermore, various phenoxyaniline derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines, indicating their potential as scaffolds for the development of new anticancer agents.[9] The specific signaling pathways targeted by these compounds are an active area of research.

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